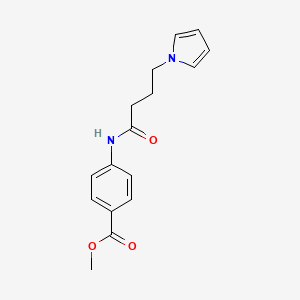

methyl 4-(4-(1H-pyrrol-1-yl)butanamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-pyrrol-1-ylbutanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-21-16(20)13-6-8-14(9-7-13)17-15(19)5-4-12-18-10-2-3-11-18/h2-3,6-11H,4-5,12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILYSPFVWHTVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-(1H-pyrrol-1-yl)butanamido)benzoate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Butanamido Group: The butanamido group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(1H-pyrrol-1-yl)butanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives.

Reduction: Amino derivatives.

Substitution: Amide or ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-(1H-pyrrol-1-yl)butanamido)benzoate is being explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit significant antibacterial and antifungal activities, which are critical for developing new therapeutic agents against resistant strains of bacteria and fungi .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. The presence of the pyrrole ring allows for further functionalization, which can lead to the development of novel compounds with enhanced biological activities . The synthetic routes typically involve:

- Formation of the Pyrrole Ring: Via methods like the Paal-Knorr synthesis.

- Amide Coupling Reaction: To introduce the butanamido group.

- Esterification: To complete the benzoate formation.

Material Science

In material science, this compound can be utilized in producing specialty chemicals and polymers. Its structural characteristics may impart desirable properties to materials, such as increased thermal stability or enhanced mechanical strength .

Biological Research

The compound has potential applications in biological research as a tool for studying enzyme interactions and cellular processes. Its ability to modulate enzyme activity could provide insights into metabolic pathways and disease mechanisms .

Antibacterial Activity Study

A study published in MDPI demonstrated that derivatives of this compound exhibited significant antibacterial properties against various pathogens. The study highlighted the compound's effectiveness compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development .

Synthesis and Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of similar compounds revealed that modifications to the pyrrole ring significantly influenced biological activity. This finding underscores the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of methyl 4-(4-(1H-pyrrol-1-yl)butanamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with quinoline- and piperazine-linked benzoate derivatives (e.g., compounds C1–C7 in ). Below is a detailed comparison based on substituent effects, synthesis, and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The target compound uses a pyrrole-butanamido linker, while C1–C7 feature quinoline-piperazine-carboxylic acid bridges. Piperazine groups in C1–C7 enhance solubility and hydrogen-bonding capacity, whereas the pyrrole moiety in the target compound may confer π-π stacking interactions but reduced polarity .

Substituent Effects :

- Halogenated aryl groups (e.g., Br, Cl in C2, C3) improve lipophilicity and membrane permeability but may increase toxicity. The trifluoromethyl group in C7 enhances metabolic stability due to electron-withdrawing effects .

- The 1H-pyrrol-1-yl group in the target compound could mimic heterocyclic pharmacophores in kinase inhibitors (e.g., EGFR inhibitors), though experimental validation is lacking.

Synthetic Complexity: Compounds C1–C7 are synthesized via condensation of quinoline-4-carbonyl chlorides with piperazine-linked benzoate esters, yielding crystalline solids (yellow/white) with >95% purity .

Spectroscopic Characterization: C1–C7 are confirmed via ¹H NMR (e.g., quinoline protons at δ 8.2–8.9 ppm) and HRMS (mass accuracy <2 ppm) . Similar techniques would apply to the target compound, with pyrrole protons expected at δ 6.2–6.8 ppm.

Research Findings and Hypotheses

- Pharmacological Potential: While C1–C7 exhibit anticancer activity via quinoline-mediated topoisomerase inhibition, the target compound’s pyrrole group may target NAD(P)-dependent enzymes (e.g., ALDH1A1), as seen in pyrrole-amide derivatives .

- ADME Profile : The butanamido linker in the target compound may improve bioavailability compared to piperazine-linked analogs (C1–C7), which show moderate oral absorption in preclinical models .

Biological Activity

Methyl 4-(4-(1H-pyrrol-1-yl)butanamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with the reaction of 4-aminobenzoic acid and 1H-pyrrole derivatives.

- Formation of the Amide : The amide bond is formed through coupling reactions, often utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Esterification : The final product is obtained by esterification with methanol under acidic conditions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these microorganisms were notably lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. Studies have reported that this compound can inhibit cell proliferation in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The compound's mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis, particularly through the activation of caspases .

Antioxidant Effects

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative damage associated with chronic diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : It binds to receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and immune response.

- Pathways Involved : Key pathways affected include those related to cell proliferation, apoptosis, and oxidative stress responses .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results highlighted a significant bactericidal effect against multi-drug resistant strains, suggesting its potential as a lead compound for new antibiotic development .

Study 2: Anticancer Activity

In another investigation, a series of in vitro assays assessed the anticancer effects on different cancer cell lines. The findings revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 4-(4-(1H-pyrrol-1-yl)butanamido)benzoate?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to improve yield and purity. For example, coupling reactions involving pyrrole derivatives often require anhydrous conditions and inert atmospheres to prevent side reactions . Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (polar solvents like ethanol) is critical for isolating the target compound .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectral techniques:

- 1H/13C NMR : Confirm substituent positions and hydrogen bonding interactions (e.g., amide protons at δ 8–10 ppm) .

- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680–1720 cm⁻¹ for ester/amide groups) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What experimental approaches are recommended to assess the compound’s thermodynamic stability?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions. Stability under varying pH (1–13) and humidity conditions should also be tested to simulate storage environments .

Advanced Research Questions

Q. How can researchers investigate the biological activity mechanisms of this compound?

- Methodological Answer :

- Molecular Docking Studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors) .

- Enzyme Inhibition Assays : Test IC50 values against relevant targets (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric methods .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (flow cytometry) in cancer cell lines .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer :

- Isotopic Labeling : Trace reaction pathways (e.g., 13C-labeled reagents) to identify intermediates .

- Control Experiments : Test individual reaction components to isolate variables causing discrepancies .

- Computational Modeling : Use DFT calculations (Gaussian 09) to predict reaction energetics and validate experimental observations .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Modify the pyrrole ring (e.g., bromination at position 3) or ester/amide groups to assess electronic effects .

- QSAR Modeling : Corrogate physicochemical properties (logP, polar surface area) with bioactivity data using partial least squares regression .

Q. What advanced techniques characterize the compound’s interactions with biological membranes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with lipid bilayers .

- Fluorescence Anisotropy : Assess membrane fluidity changes induced by compound insertion .

Q. How can researchers design ADME (absorption, distribution, metabolism, excretion) studies for this compound?

- Methodological Answer :

- In Vitro Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to evaluate metabolic degradation .

- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations over time .

Critical Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.